{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-pyridin-4-ylethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H,14H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXZBUXAZDNAP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357229 | |
| Record name | MLS000756475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32598-04-2 | |
| Record name | MLS000756475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000756475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 E 2 Pyridin 4 Ylvinyl Phenyl Amine
Direct Synthesis Approaches to the Core Structure
Direct synthetic methods aim to construct the target molecule in a highly convergent manner, often through a single key bond-forming reaction that establishes the central vinyl bridge. These methods are prized for their efficiency and atom economy.
Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction) for Aryl-Vinyl Linkages
The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes. rsc.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. beilstein-journals.org For the synthesis of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, this would involve the reaction of 4-vinylpyridine (B31050) with a 3-haloaniline derivative (such as 3-iodoaniline (B1194756) or 3-bromoaniline) or the reaction of 3-vinylaniline (B102275) with a 4-halopyridine. The reaction is generally favored for producing the more thermodynamically stable (E)-isomer, which aligns with the desired stereochemistry of the target compound. nih.gov
A ligand-free palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine with arylboronic acids has also been developed, offering a selective route to (E)-4-styrylpyridines. researchgate.net This approach could be adapted by using 3-aminophenylboronic acid as the coupling partner. The choice of catalyst, base, and solvent is crucial for optimizing the yield and stereoselectivity of the Heck reaction.
Table 1: Representative Conditions for Heck-Type Reactions in Stilbene (B7821643) Synthesis
| Aryl Halide/Boronic Acid | Alkene | Catalyst | Base | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Aryl Iodide | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | MeCN | 54-88 | nih.gov |
| Arylboronic Acid | 4-Vinylpyridine | Pd(OAc)₂ | NaHCO₃ | DMF/H₂O | Moderate to Good | researchgate.net |
Condensation Reactions (e.g., Aldol, Knoevenagel) for Vinyl Bond Formation
Condensation reactions provide an alternative route to the vinyl linkage. The Knoevenagel condensation involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. chemrxiv.org To synthesize the target molecule, one could envision a reaction between 4-pyridinecarboxaldehyde (B46228) and a derivative of (3-aminophenyl)acetic acid. The reaction proceeds through a nucleophilic addition followed by dehydration to form the C=C double bond. nih.gov The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as both a solvent and a catalyst, often leads to decarboxylation when a carboxylic acid is present in the active methylene compound, which could be a strategic consideration. chemrxiv.org
Table 2: Examples of Knoevenagel Condensation for C=C Bond Formation
| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Product Type | Ref. |
|---|---|---|---|---|---|
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Conjugated enone | chemrxiv.org |
| Syringaldehyde | Malonic acid | Ammonium (B1175870) bicarbonate | Ethyl acetate (B1210297) (solvent-free heating) | α,β-unsaturated acid | nih.gov |
Wittig and Horner-Wadsworth-Emmons Reactions for (E)-Stilbene Synthesis
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for olefination. organic-chemistry.orgyoutube.com The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. For the target molecule, this could involve the reaction of 4-pyridinecarboxaldehyde with the ylide generated from (3-aminobenzyl)triphenylphosphonium salt, or conversely, the reaction of 3-aminobenzaldehyde (B158843) with the ylide from a 4-pyridylmethylphosphonium salt. While the Wittig reaction can sometimes produce a mixture of (E) and (Z) isomers, the HWE reaction, which employs a phosphonate (B1237965) carbanion, is renowned for its high selectivity in producing (E)-alkenes. wikipedia.orgconicet.gov.ar This makes the HWE reaction particularly suitable for the synthesis of this compound. The HWE reaction typically involves reacting an aldehyde with a phosphonate ester in the presence of a base. beilstein-journals.org
Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis
| Reaction | Key Reagent | Typical Stereoselectivity | Byproduct | Ref. |
|---|---|---|---|---|
| Wittig | Phosphonium ylide | (E/Z) mixture, depends on ylide stability | Triphenylphosphine oxide | nih.govorganic-chemistry.org |
Multi-Step Synthesis Strategies from Precursors
Multi-step syntheses offer greater flexibility in introducing functional groups and can be advantageous when direct approaches are low-yielding or lack the desired selectivity.
Sequential Functionalization of Substituted Aromatic and Heteroaromatic Intermediates
This strategy involves building the target molecule in a stepwise fashion, functionalizing one of the aromatic rings before coupling it to the other. For example, one could start with 3-nitroaniline, protect the amino group, perform a Heck or Wittig-type reaction to introduce the pyridylvinyl moiety, and finally deprotect and reduce the nitro group to an amine. Alternatively, a pre-functionalized pyridine derivative could be coupled with a suitably substituted aniline (B41778) precursor. Such sequential approaches allow for the careful introduction of substituents and can be tailored to manage sensitive functional groups. Multi-step syntheses of complex pyridine derivatives are well-documented and often involve a sequence of reactions such as amination, cyclization, and cross-coupling. researchgate.netnih.gov
A potential route could involve the synthesis of a β'-amino-α,β-unsaturated ketone via a Horner-Wadsworth-Emmons reaction, which could then be further modified to form the desired aromatic system. beilstein-journals.org
Approaches Involving Imino Stilbene Precursors
The term "imino stilbene" can refer to stilbene derivatives containing an imine functional group. A synthetic strategy could involve the synthesis of a stilbene with a precursor functional group that can be later converted to an amine. For instance, a nitro group is a common precursor for an amino group. A stilbene containing a nitro group, such as (E)-1-(2-(pyridin-4-yl)vinyl)-3-nitrobenzene, could be synthesized using one of the direct methods mentioned above (e.g., Heck or HWE reaction). The final step would then be the reduction of the nitro group to the desired amine.
Another interpretation of "imino stilbene" relates to the core structure of 5H-dibenzo[b,f]azepine, which is also known as iminostilbene. rsc.org While this is a different class of compounds, the synthetic methodologies used to construct such fused heterocyclic systems, which often involve intramolecular cyclizations, might inspire novel routes to functionalized stilbenes. However, a more direct approach would be the synthesis and subsequent modification of a stilbene containing an imine moiety. The synthesis of imino stilbenes can be achieved by the condensation of an aromatic aldehyde and an amine to form the imine, followed by a stilbene-forming reaction. wiley-vch.de
Reductive Amination Pathways for Phenylamine Moiety Introduction
The introduction of the amine functional group onto the phenyl ring is a critical step in the synthesis of the target compound. While direct reductive amination of a carbonyl precursor is a plausible strategy in organic synthesis, a more common and effective pathway for aromatic amines involves the reduction of a corresponding nitroaromatic compound. galchimia.comacs.orgnih.gov
In this context, a likely precursor for this compound would be the corresponding nitro-analogue, (E)-4-(2-(3-nitrophenyl)vinyl)pyridine. The synthesis of this intermediate can be achieved via standard olefination reactions, such as the Heck or Wittig reactions, by coupling 3-nitrohalobenzene with 4-vinylpyridine or 4-pyridinecarboxaldehyde with a 3-nitrobenzylphosphonium salt, respectively.
Once the nitro-substituted stilbenoid backbone is formed, the final introduction of the phenylamine moiety is accomplished through the reduction of the nitro group. This transformation is a robust and high-yielding reaction with a variety of established protocols. Common reducing agents and conditions are summarized in the table below.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Solvent(s) | Typical Conditions | Notes |
|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | Room temperature, atmospheric or elevated pressure | A very common, clean, and efficient catalytic hydrogenation method. |
| Tin(II) Chloride (SnCl₂) | Ethanol, Hydrochloric Acid | Reflux | A classic and effective method using a stoichiometric metal reductant. |
| Iron (Fe) / Hydrochloric Acid (HCl) or Acetic Acid | Water, Ethanol | Reflux | A cost-effective and widely used method, particularly on an industrial scale. |
The choice of method depends on factors such as the presence of other reducible functional groups in the molecule, scalability, and cost considerations. For instance, catalytic hydrogenation with H₂/Pd-C is often preferred for its clean reaction profile and high efficiency.
The alternative, a direct reductive amination pathway, would theoretically involve a precursor such as 1-(3-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethan-1-one. This ketone could react with an amine source, like ammonia (B1221849) or ammonium acetate, to form an intermediate imine, which is then reduced in situ to the desired amine. sioc-journal.cnyoutube.com Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this transformation. youtube.com However, the synthesis of the ketone precursor is often more complex than the synthesis of the nitro-analogue, making the nitro reduction route generally more practical.
Stereoselective Control in the Synthesis of the (E)-Isomer
The biological activity and material properties of stilbenoid compounds are highly dependent on their stereochemistry. For this compound, achieving high selectivity for the (E)-isomer (trans-isomer) is paramount. wikipedia.org The (Z)-isomer is often less stable due to steric hindrance between the aromatic rings. wiley-vch.de Several synthetic strategies have been developed to control the geometry of the newly formed carbon-carbon double bond.
Strategies for High (E)-Selectivity in C=C Bond Formation
The formation of the vinyl linkage between the phenyl and pyridine rings can be directed to favor the (E)-isomer through several powerful cross-coupling and olefination reactions. The most prominent of these are the Wittig reaction (and its variants), the Heck reaction, and the Suzuki coupling.
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. iitk.ac.innumberanalytics.comnumberanalytics.com The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, are less reactive and their reactions are thermodynamically controlled, leading predominantly to the more stable (E)-alkene. numberanalytics.comorganic-chemistry.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, is particularly renowned for its excellent (E)-selectivity and is often the preferred method. wiley-vch.denumberanalytics.com
The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org This reaction typically proceeds via a syn-addition of the aryl group and palladium to the alkene, followed by a syn-elimination of palladium hydride, which generally results in the formation of the (E)-isomer with high selectivity. tandfonline.combeilstein-journals.org The synthesis of the target compound could involve the coupling of 3-iodoaniline (or a protected derivative) with 4-vinylpyridine. The use of arenediazonium salts in place of aryl halides has also been shown to facilitate ultra-fast Heck reactions. rsc.org
The Suzuki-Miyaura coupling offers another robust palladium-catalyzed route to (E)-stilbenes. nih.gov This method involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. To ensure stereochemical integrity, one approach is to couple an aryl bromide with a pre-formed (E)-vinylboronic acid pinacol (B44631) ester, which can be synthesized from the corresponding alkyne. This strategy ensures complete retention of the double bond geometry in the final product. nih.gov
Table 2: Comparison of Synthetic Methods for (E)-Alkene Formation
| Reaction | Key Reagents | Catalyst | Typical Selectivity | Advantages |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate ester, aldehyde/ketone, base (e.g., NaH, KOtBu) | None | High (E)-selectivity | High yields, easy removal of phosphate (B84403) byproduct. nih.gov |
| Mizoroki-Heck | Aryl halide (or triflate), alkene, base | Palladium complex (e.g., Pd(OAc)₂) | High (E)-selectivity | Good functional group tolerance, catalytic process. wikipedia.orgbeilstein-journals.org |
| Suzuki-Miyaura | (E)-vinylboronic acid, aryl halide, base | Palladium complex (e.g., Pd(PPh₃)₄) | Excellent (E)-selectivity | Mild conditions, high functional group tolerance, stereospecific. nih.gov |
Diastereoselective Synthesis in Analogous Stilbenoid Systems
The principles of stereocontrol are broadly applicable to the synthesis of a wide array of stilbenoid structures. While the parent compound this compound is achiral, the introduction of chiral centers into the stilbenoid framework necessitates diastereoselective synthetic methods. However, in the context of analogous, achiral stilbenoids, the focus remains on achieving high (E/Z) selectivity.
Research into the synthesis of biologically active stilbenoids like resveratrol (B1683913) and its derivatives has led to the optimization of several (E)-selective reactions. For example, modified Perkin reactions have been developed for the one-pot synthesis of hydroxystilbenes with high trans-selectivity. wiley-vch.de Similarly, palladium-catalyzed reactions using organozinc reagents and carbonyl compounds have been reported to produce (E)-stilbenes in excellent yields under mild conditions. wiley-vch.de These examples underscore the versatility and reliability of modern catalytic methods in controlling the stereochemistry of the stilbene core, which is directly applicable to the synthesis of vinylpyridine analogues.
Sustainable and Efficient Synthetic Routes for Conjugated Amine-Vinylpyridines
Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient but also environmentally sustainable. This "green chemistry" approach seeks to minimize waste, reduce energy consumption, and use less hazardous materials.
Key strategies for the sustainable synthesis of conjugated amine-vinylpyridines include:
Catalytic Methods : Palladium-catalyzed reactions like the Heck and Suzuki couplings are inherently more sustainable than stoichiometric methods because the catalyst is used in small amounts and can often be recycled. wikipedia.orgrsc.org
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. beilstein-journals.org Successful Heck reactions for synthesizing stilbenes have been performed under microwave conditions. tandfonline.combeilstein-journals.org
Aqueous Media : Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. Aqueous Mizoroki-Heck coupling reactions, facilitated by stabilizing ligands or nanoparticles, have been developed for stilbene synthesis, simplifying workup and reducing environmental impact. beilstein-journals.orgresearchgate.net
Bio-renewable Solvents : When organic solvents are necessary, replacing petroleum-based solvents with those derived from renewable resources is a sustainable alternative. For instance, the multigram synthesis of 2-vinylpyridine (B74390) has been reported using 2-methyl tetrahydrofuran (B95107) (2-MeTHF), a bio-renewable solvent. tandfonline.comtandfonline.com
Process Intensification : Developing one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, improves efficiency, saves resources, and reduces waste. wiley-vch.de For example, sequential Suzuki-Heck reactions have been developed for the rapid synthesis of stilbenes. rsc.org
An example of a greener process for a key starting material involves synthesizing vinylpyridine from the corresponding picoline and formaldehyde (B43269) over a recyclable zeolite catalyst in the vapor phase, which is an eco-friendly method. google.com Adopting these principles for the total synthesis of this compound can lead to more economical and environmentally responsible production.
Advanced Spectroscopic and Structural Characterization of 3 E 2 Pyridin 4 Ylvinyl Phenyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Proton (¹H) NMR for Chemical Environment and Stereochemistry
No published ¹H NMR spectra or data detailing the chemical shifts, coupling constants, and stereochemistry of the vinyl protons for {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine were found. This information is crucial for confirming the (E)-configuration of the double bond and mapping the electronic environments of the protons in the phenyl and pyridine (B92270) rings.
Carbon-13 (¹³C) NMR for Carbon Skeleton Connectivity
Similarly, experimental ¹³C NMR data, which is essential for elucidating the carbon framework of the molecule, appears to be unpublished. Such data would provide the chemical shifts for each unique carbon atom, confirming the connectivity of the phenyl, vinyl, and pyridine moieties.
Two-Dimensional NMR Techniques for Structural Assignments and Conformational Analysis
Advanced 2D NMR studies (such as COSY, HSQC, HMBC, and NOESY) are critical for unambiguous assignment of proton and carbon signals and for analyzing the compound's three-dimensional structure and conformational preferences. No literature detailing the application of these techniques to this compound could be identified.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Functional Group Identification and Vibrational Mode Assignment
Vibrational spectroscopy data from IR and Raman analyses are fundamental for identifying characteristic functional groups and assigning specific vibrational modes. Key vibrational signatures, such as the N-H stretching of the amine group, C=C stretching of the vinyl group, and various aromatic ring vibrations, have not been reported for this compound.
Surface-Enhanced Raman Scattering (SERS) for Interfacial Molecular Behavior
The study of the interfacial behavior of this compound using SERS would offer insights into its adsorption and orientation on metallic surfaces. However, no SERS studies focusing on this specific molecule were found in the conducted searches.
While spectroscopic data exists for related structures, such as stilbene (B7821643) derivatives or other substituted pyridines, direct extrapolation of this data to this compound would be scientifically inaccurate. The unique substitution pattern of the amino group on the phenyl ring significantly influences the electronic properties and, consequently, the spectroscopic signatures of the molecule.
The absence of this information in the public domain suggests that the compound may be a novel structure, a synthetic intermediate that has not been fully characterized in published literature, or that the data exists in proprietary databases. Until such research is published, a detailed and scientifically accurate article on its advanced spectroscopic characterization cannot be compiled.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides critical insights into the electronic structure and photophysical behavior of a molecule. For this compound, these techniques reveal the nature of its chromophoric system and its response to environmental factors.
The chromophoric system of this compound is defined by its D-π-A structure. The aniline (B41778) moiety serves as the electron donor (D), the pyridine ring acts as the electron acceptor (A), and the vinyl bridge facilitates electronic communication between them. This arrangement is characteristic of a "push-pull" system.
The UV-Vis absorption spectrum of such compounds is typically dominated by an intense, broad absorption band in the near-UV or visible region. This band corresponds to a π → π* electronic transition with significant intramolecular charge transfer (ICT) character. Upon absorption of a photon, electron density is redistributed from the electron-rich aminophenyl end of the molecule to the electron-deficient pyridine ring.
While specific experimental data for the meta-amino isomer is not extensively published, the photophysical properties of the closely related para-isomer, (E)-N,N-dimethyl-4-(2-(pyridin-4-yl)vinyl)aniline, provide valuable insights. This analog exhibits strong absorption in the 400-450 nm range, characteristic of the ICT transition. The electronic transitions are sensitive to the substitution pattern and the electronic nature of the donor and acceptor groups. The protonation of the pyridine nitrogen, for example, would increase its electron-accepting strength, leading to a red shift (bathochromic shift) in the absorption maximum.
Table 3.3.1: Representative Photophysical Data for a Related Stilbazole Analog
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Solvent |
|---|---|---|---|---|
| (E)-N,N-dimethyl-4-(2-(pyridin-4-yl)vinyl)aniline | ~425 nm | Not Reported | Not Reported | Toluene |
| Stilbazolium Rotaxane Isomer 1 | 468 nm | Not Reported | 0.83 | Toluene |
Note: Data for analogs are provided to illustrate the typical photophysical properties of this class of compounds.
Upon excitation into its ICT state, this compound can relax through several pathways, including fluorescence emission and non-radiative decay. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed.
Stilbene and its derivatives are known to undergo trans-cis isomerization around the central double bond in the excited state, which is often a major non-radiative decay pathway that competes with fluorescence and reduces the quantum yield. However, D-π-A stilbenoid systems can exhibit high fluorescence quantum yields. For instance, certain stilbazolium-based rotaxane isomers, which restrict isomerization, show remarkably high quantum yields of up to 83%. unibo.it This suggests that the intrinsic electronic structure of the aminostilbazole core is capable of efficient emission when competing non-radiative pathways are minimized. The introduction of strong electron-donating groups can enhance fluorescence, though this effect is also highly dependent on the molecular structure and environment. nih.gov
Fluorescence quenching is the decrease in fluorescence intensity due to interactions with other molecules (quenchers). This process can be dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). The fluorescence of this compound is susceptible to quenching by various species, particularly those that can interact with its excited state, such as electron acceptors or proton donors that can interact with the amino group or pyridine nitrogen.
A key feature of D-π-A fluorophores is their environmental sensitivity, or solvatochromism. The large change in dipole moment between the ground state and the more polar ICT excited state makes the emission energy highly dependent on the polarity of the solvent. In polar solvents, the excited state is stabilized more than the ground state, resulting in a red shift of the fluorescence emission maximum. This positive solvatochromism makes the compound a potential sensor for micro-environmental polarity. For example, a related furo[2,3-b]pyridine (B1315467) derivative exhibits a significant shift in its emission maximum from 480 nm in nonpolar hexane (B92381) to longer wavelengths in more polar environments, demonstrating this sensitivity. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₂N₂. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N), the theoretical exact mass can be calculated.
Table 3.4.1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂ |
| Theoretical Monoisotopic Mass | 196.100048 Da |
This precise mass measurement is the first step in confirming the identity of the synthesized compound, distinguishing it from other molecules with the same nominal mass.
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion ([M]⁺˙) is often formed, which can then undergo fragmentation. The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure. For this compound (MW = 196), several fragmentation pathways can be predicted based on its structure:
Formation of the Molecular Ion: The mass spectrum would be expected to show a molecular ion peak at m/z = 196. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.
Cleavage of the Vinyl Group: The bonds of the ethylene (B1197577) bridge are susceptible to cleavage. Breakage of the bond between the vinyl group and the pyridine ring could yield a fragment ion corresponding to the aminophenylvinyl radical cation or the pyridinium (B92312) cation.
Fragmentation of the Pyridine Ring: Pyridine and its derivatives are known to fragment via the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da). This would result in a fragment ion at m/z = 169 (196 - 27).
Fragmentation of the Aniline Moiety: Aniline itself shows a prominent molecular ion peak (m/z = 93) and can also lose HCN to form a cyclopentadienyl (B1206354) cation radical (m/z = 66). researchgate.net While the entire aniline group is not a simple substituent here, fragmentation pathways involving its core structure are possible.
Alpha-Cleavage: For amines, cleavage of the C-C bond alpha to the nitrogen atom is a common pathway. libretexts.org However, in this aromatic amine, this pathway is less straightforward than in aliphatic amines.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the presence of the aminophenyl, vinyl, and pyridyl substructures.
X-ray Diffraction (XRD) Analysis for Solid-State Structures
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
A data table presenting crystallographic parameters such as crystal system, space group, unit cell dimensions, and refinement statistics would typically be included here.
Powder X-ray Diffraction for Crystalline Phase Characterization
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a bulk sample. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. While not providing the detailed atomic coordinates of a single-crystal analysis, PXRD is invaluable for confirming the identity of a synthesized compound against a known standard, monitoring phase transitions, and determining the degree of crystallinity.
An interactive data table of observed 2θ values, d-spacings, and relative intensities from a powder diffraction pattern would be presented in this section.
Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Interactions
A data table summarizing the percentage contributions of different intermolecular contacts derived from the Hirshfeld surface analysis would be featured here.
Computational Chemistry and Theoretical Studies of 3 E 2 Pyridin 4 Ylvinyl Phenyl Amine
Density Functional Theory (DFT) Calculations for Ground State Properties
Geometry Optimization and Conformational Landscapes
A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process would identify the lowest energy conformation of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, providing key information on bond lengths, bond angles, and dihedral angles. Furthermore, a comprehensive conformational analysis would map out the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. This information is vital for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Electronic Structure Analysis (HOMO-LUMO Energies, Band Gaps, Molecular Electrostatic Potentials)
Understanding the electronic structure is fundamental to predicting a molecule's reactivity and optical properties. DFT calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's chemical stability and the energy required to excite an electron. A smaller gap generally suggests a molecule is more reactive and can be more easily excited.
The Molecular Electrostatic Potential (MEP) map is another valuable output of electronic structure analysis. It visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This map is instrumental in predicting how the molecule will interact with other charged or polar species.
Vibrational Frequency Calculations and Theoretical Spectroscopic Data Correlation
DFT can also be used to predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data. This correlation is invaluable for confirming the structure of a synthesized compound and for assigning specific vibrational modes to the observed spectral peaks.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for describing the ground state, TD-DFT is employed to investigate the behavior of molecules in their electronically excited states, which is crucial for understanding their response to light.
Prediction of UV-Vis Absorption and Emission Spectra and Solvent Effects
TD-DFT calculations can predict the electronic transitions that occur when a molecule absorbs light, allowing for the theoretical simulation of its Ultraviolet-Visible (UV-Vis) absorption spectrum. This includes predicting the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. Similarly, TD-DFT can be used to model the emission of light from an excited state, providing insights into the molecule's fluorescence or phosphorescence properties.
Furthermore, these calculations can be performed in the presence of different solvent models to understand how the surrounding medium affects the spectroscopic properties. This is particularly important for molecules with potential applications in solution-based systems.
Analysis of Intramolecular Charge Transfer (ICT) Characteristics
For molecules like this compound, which contain both electron-donating (amine group) and electron-accepting (pyridine ring) moieties connected by a π-conjugated system, the possibility of intramolecular charge transfer (ICT) upon photoexcitation is a key area of interest. TD-DFT can be used to analyze the nature of the electronic transitions and to quantify the extent of charge transfer from the donor to the acceptor part of the molecule in the excited state. Understanding these ICT characteristics is vital for the design of molecules for applications in fields such as organic electronics and sensors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational dynamics, flexibility, and interactions of a molecule with its environment, such as a solvent.
Dynamic Behavior: For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the torsional motions around the vinyl (-CH=CH-) bridge that connects the phenyl and pyridine (B92270) rings. The planarity of this conjugated system is critical for its electronic properties, and MD simulations can reveal how thermal fluctuations and intermolecular interactions affect this planarity. Studies on related "stiff-stilbene" ligands have successfully used MD and enhanced sampling simulations to understand their binding mechanisms and the variety of conformations they can adopt when interacting with biological targets like G-quadruplex DNA. researchgate.netrsc.orgrsc.org These simulations predict how the molecule's shape changes and which binding modes are most stable. researchgate.netrsc.org
Solvation Effects: The interactions between a solute and solvent molecules, known as solvation, can significantly influence the solute's conformation and properties. This compound possesses both a hydrogen-bond-donating amine group and a hydrogen-bond-accepting pyridine nitrogen atom, as well as hydrophobic aromatic rings. MD simulations can model how solvents of varying polarity interact with these different parts of the molecule.
In polar protic solvents like water or ethanol, simulations would likely show the formation of specific hydrogen bonds to the amine and pyridine groups. The study of poly(4-vinylpyridine) derivatives has shown that water is highly prone to forming hydrogen bonds with the nitrogen atoms of the pyridine rings. mdpi.com Conversely, in nonpolar solvents, weaker van der Waals interactions would dominate. Understanding these solvation phenomena is key, as solvent polarity can alter the electronic structure and, consequently, the optical properties of the molecule. mdpi.comsemanticscholar.org
| Area of Investigation | Simulation Focus | Expected Insights |
|---|---|---|
| Conformational Dynamics | Analysis of dihedral angles and molecular flexibility. | Understanding the rotational freedom of the vinyl bridge and the planarity of the π-system. |
| Solvation in Polar Solvents | Modeling interactions with solvents like water or methanol. | Characterizing hydrogen bond networks and determining the stability of specific solute-solvent interactions. mdpi.com |
| Solvation in Nonpolar Solvents | Modeling interactions with solvents like hexane (B92381) or toluene. | Investigating the role of van der Waals and π-stacking interactions with aromatic solvents. |
| Aggregation Behavior | Simulating multiple molecules to observe self-assembly. | Predicting how molecules might stack or arrange in a condensed phase due to intermolecular forces. |
Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Potentials)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine a molecule's electronic structure and predict its chemical reactivity. hakon-art.comresearchgate.net Reactivity descriptors are conceptual tools derived from DFT that help identify the most reactive sites within a molecule. hakon-art.com
Fukui Functions: The Fukui function, ƒ(r), is a key descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgscm.com It helps to identify the most likely sites for nucleophilic attack (where an electron is added, ƒ+) and electrophilic attack (where an electron is removed, ƒ-). wikipedia.orgscm.com
For this compound:
Nucleophilic Sites (prone to attack by electrophiles): The amine group (-NH₂) is a strong electron-donating group, making the attached phenyl ring, particularly the ortho and para positions relative to the amine, electron-rich. Therefore, these areas are expected to have high values of ƒ-, indicating they are susceptible to electrophilic attack.
Electrophilic Sites (prone to attack by nucleophiles): The pyridine ring contains an electron-withdrawing nitrogen atom, which makes the carbon atoms in the ring, especially those ortho and para to the nitrogen, electron-deficient. These sites are expected to have high values of ƒ+, marking them as primary targets for nucleophilic attack.
| Atom/Region | Expected Dominant Reactivity | Governing Fukui Function | Rationale |
|---|---|---|---|
| Nitrogen of Pyridine Ring | Electrophilic / Lewis Basic | ƒ+ | Electron-withdrawing nature creates an electron-deficient site. nih.gov |
| Carbon atoms ortho/para to Pyridine N | Electrophilic | ƒ+ | Polarization of the π-system makes these carbons susceptible to nucleophiles. |
| Nitrogen of Amine Group | Nucleophilic / Lewis Basic | ƒ- | Lone pair of electrons makes it a strong electron donor. |
| Carbon atoms ortho/para to Amine Group | Nucleophilic | ƒ- | Resonance effects from the amine group increase electron density. |
Theoretical Investigation of Noncovalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Noncovalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.govnih.gov Theoretical methods such as DFT, Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction (NCI) plots are used to characterize and quantify these weak forces. nih.govnih.gov
Hydrogen Bonding: this compound has functional groups capable of both donating and accepting hydrogen bonds.
Hydrogen Bond Donor: The amine group (-NH₂) can donate its hydrogen atoms to form hydrogen bonds with suitable acceptors (e.g., oxygen or nitrogen atoms of other molecules or solvents).
Hydrogen Bond Acceptor: The lone pair of electrons on the pyridine nitrogen atom makes it an effective hydrogen bond acceptor from donor groups (e.g., -OH or -NH groups). nih.govnih.gov Theoretical studies on pyridine derivatives confirm the importance of intramolecular hydrogen bonding in controlling molecular conformation. nih.govedepositireland.ie
π-π Stacking: The molecule contains two aromatic rings (phenyl and pyridine) which can engage in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, are crucial for the organization of molecules in the solid state and in biological systems. nih.govmdpi.com Computational studies on similar aromatic systems show that the stability of stacked dimers is highly dependent on their relative orientation (e.g., eclipsed vs. staggered) and the separation distance. scirp.orgscirp.org DFT calculations, particularly with functionals like M06-2X that are designed to handle noncovalent interactions, are effective for investigating the energetics of these stacking arrangements. scirp.orgscirp.org
| Interaction Type | Participating Groups | Role of the Molecule | Significance |
|---|---|---|---|
| Hydrogen Bonding | -NH₂ group | Donor | Influences solubility and crystal packing. mdpi.com |
| Hydrogen Bonding | Pyridine Nitrogen | Acceptor | Key for molecular recognition and self-assembly. nih.gov |
| π-π Stacking | Phenyl and Pyridine Rings | Both | Drives molecular aggregation and stabilizes crystal structures. mdpi.comscirp.org |
| C-H···π Interactions | Vinyl or Ring C-H bonds and aromatic rings | Both Donor and Acceptor | Contributes to the overall stability of the solid-state structure. nih.gov |
Computational Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and signal processing. researchgate.net A key requirement for high second-order NLO activity is a molecular structure with a strong electron donor and a strong electron acceptor group linked by a π-conjugated system (a "push-pull" molecule).
This compound fits this description perfectly:
Electron Donor (Push): The amine (-NH₂) group.
π-Conjugated Bridge: The phenyl ring and vinyl (-CH=CH-) linker.
Electron Acceptor (Pull): The pyridine ring.
The key parameter for quantifying second-order NLO response is the first hyperpolarizability (β). Computational chemistry, especially DFT, is a vital tool for predicting β values. nih.govresearchgate.net Theoretical studies on donor-acceptor substituted stilbenes have shown that the presence of the -C=C- bridge leads to a much larger NLO response compared to other linkers. nih.govresearchgate.net
The choice of the DFT functional is critical for accurate predictions. Functionals like CAM-B3LYP are often preferred for describing the charge-transfer excited states that are fundamental to NLO properties in push-pull systems. nih.govresearchgate.netresearchgate.net Calculations are often performed both in the gas phase and with the inclusion of solvent effects to compare theoretical predictions with experimental data. nih.govresearchgate.net The significant charge separation in this compound, induced by the donor and acceptor groups, is expected to result in a large dipole moment (μ) and a high first hyperpolarizability (β) value, making it a promising candidate for NLO materials. researchgate.net
| Molecule | Donor Group | Acceptor Group | Computational Method | First Hyperpolarizability (β) (a.u.) | Reference |
|---|---|---|---|---|---|
| 4-dimethylamino-4′-nitrostilbene (DANS) | -N(CH₃)₂ | -NO₂ | DFT/CAM-B3LYP | High positive value | nih.govrsc.org |
| Generic Amino-Nitro Stilbene | -NH₂ | -NO₂ | DFT/B3LYP | Significant value | researchgate.net |
| This compound | -NH₂ | Pyridyl | DFT (Predicted) | Predicted to be high | N/A |
Note: Specific values for β are highly dependent on the exact computational level of theory and basis set used. The table illustrates the expected trends for push-pull stilbenes.
Structure Property Relationships and Chemical Reactivity of 3 E 2 Pyridin 4 Ylvinyl Phenyl Amine
Influence of the (E)-Vinyl Linkage on Molecular Conjugation and Photophysical Properties
The (E)-vinyl linkage, or double bond, is central to the molecule's structure and function. It acts as a rigid and planar bridge, ensuring effective π-orbital overlap between the aniline (B41778) and pyridine (B92270) rings. This creates an extended conjugated system, allowing for the delocalization of electrons across the entire molecule. rsc.org This extended conjugation is the primary determinant of the compound's photophysical properties.
In systems with electron-donating and electron-accepting groups connected by a π-bridge, an intramolecular charge transfer (ICT) character is often observed upon photoexcitation. nih.govnih.govrsc.org In {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, the aniline group serves as the electron donor and the pyridine ring as the electron acceptor. The vinyl bridge facilitates this electronic communication. researchgate.net
The presence of this extended, polarized π-system significantly lowers the energy of the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. Consequently, the molecule is expected to absorb light at longer wavelengths (a bathochromic or red shift) compared to its non-conjugated constituent parts, aniline and 4-vinylpyridine (B31050). nih.gov This shift moves the absorption profile into the UV-A or even the visible region of the electromagnetic spectrum. The photophysical behavior of such donor-acceptor stilbene (B7821643) derivatives is a subject of extensive research, as the efficiency of fluorescence and the potential for photoisomerization are strongly influenced by the degree of charge transfer. acs.orgchemrxiv.org
Table 1: Conceptual Photophysical Properties
| Compound | Key Structural Feature | Expected λmax (nm) | Rationale |
| Aniline | Phenyl ring with -NH2 donor | ~280 | Limited conjugation. |
| 4-Vinylpyridine | Pyridine ring with vinyl group | ~280 | Limited conjugation. |
| This compound | Donor-π-Acceptor system | >320 | Extended conjugation and intramolecular charge transfer lower the HOMO-LUMO energy gap. nih.govrsc.org |
Role of the Pyridine Nitrogen in Reactivity and Coordination
Basicity and Protonation Equilibria
The nitrogen atom within the pyridine ring possesses a lone pair of electrons housed in an sp² hybrid orbital. wikipedia.org This lone pair lies in the plane of the aromatic ring and is not part of the delocalized 6π-electron system that confers aromaticity. wikipedia.orglibretexts.org As a result, these electrons are available to accept a proton, making the pyridine moiety a weak base, with properties similar to a tertiary amine. wikipedia.org
Chelation and Coordination with Metal Centers
The available lone pair on the pyridine nitrogen allows it to act as a Lewis base, donating its electron pair to vacant orbitals of metal ions. This makes the pyridine unit an effective monodentate ligand in coordination chemistry. semanticscholar.org It can form stable coordination complexes with a wide range of transition metals. semanticscholar.orgwikipedia.orgacs.org The geometry of the resulting metal complex is dependent on the metal ion, its oxidation state, and the number of coordinating ligands. iucr.org For instance, coordination with ions like Ag(I) can lead to linear complexes, while ions such as Cu(II), Ni(II), and Pd(II) can form tetrahedral or square planar complexes. wikipedia.org Octahedral geometries are also common, particularly with metals like Co(II), Ni(II), and Ru(II). wikipedia.orgiucr.org The formation of these metal complexes can further modulate the photophysical and electronic properties of the entire molecule.
Table 2: Typical Coordination Geometries with Pyridine Ligands
| Metal Ion | Typical Coordination Number(s) | Common Geometries |
| Ag(I), Cu(I) | 2, 4 | Linear, Tetrahedral |
| Cu(II), Zn(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |
| Ni(II), Co(II) | 4, 6 | Tetrahedral, Square Planar, Octahedral wikipedia.orgiucr.org |
| Pd(II), Pt(II) | 4 | Square Planar wikipedia.org |
| Ru(II), Rh(III), Ir(III) | 6 | Octahedral wikipedia.org |
Role of the Aniline Amine Group in Electronic Distribution and Reactivity
Nucleophilic Character and Aromatic Substitution Reactivity
The amine (-NH₂) group attached to the phenyl ring is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. libretexts.orgbyjus.com The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance (a +M or positive mesomeric effect). byjus.comunigoa.ac.in This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the amine group. byjus.compearson.com
Consequently, this compound is expected to be highly reactive towards electrophiles, with substitution occurring at the 2-, 4-, and 6-positions of the aniline ring. This high reactivity can sometimes be a drawback, leading to multiple substitutions (e.g., polyhalogenation) if the reaction conditions are not carefully controlled. libretexts.org
However, the reactivity is highly dependent on pH. In a strongly acidic medium, the amine group becomes protonated to form an anilinium ion (-NH₃⁺). pearson.comdoubtnut.com The positive charge on the nitrogen transforms the group from an electron-donating, activating group into a strongly electron-withdrawing, deactivating group. byjus.compearson.com This change in electronic nature redirects incoming electrophiles to the meta position (the 5-position of the aniline ring). byjus.comdoubtnut.com
Table 3: Directing Effects of the Amine/Anilinium Group on the Phenyl Ring
| Group | Condition | Electronic Effect | Reactivity toward EAS | Directing Influence |
| -NH₂ (Amine) | Neutral / Basic | Electron-Donating (+M > -I) | Activating | Ortho, Para byjus.compearson.com |
| -NH₃⁺ (Anilinium) | Strongly Acidic | Electron-Withdrawing (-I) | Deactivating | Meta pearson.comdoubtnut.com |
Electronic Donor Effects on the Conjugated System
Beyond its influence on aromatic substitution, the primary role of the aniline amine group is to function as a potent electron-donating group (EDG) that enriches the entire conjugated system. echemi.comstackexchange.comstudypug.com The +M effect of the amine group pushes electron density through the phenyl ring and across the (E)-vinyl bridge to the pyridine ring. quora.comfiveable.me
Stereochemical Implications for Molecular Recognition and Supramolecular Assembly of this compound
The distinct three-dimensional arrangement of this compound, a derivative of stilbene, has profound implications for its interaction with other molecules and its self-organization into larger, ordered structures. The stereochemistry of this compound, particularly the (E)-configuration of its vinyl bridge, in conjunction with the electronic properties of its pyridinyl and aminophenyl groups, dictates the nature and directionality of non-covalent interactions. These interactions are fundamental to the processes of molecular recognition and the formation of supramolecular assemblies.
The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring) within the same molecule opens up possibilities for a variety of hydrogen bonding motifs. These interactions can occur between molecules of this compound themselves or with other complementary molecules, leading to the formation of complex, multi-component assemblies.
For instance, in analogous compounds, C-H···O and C-H···N interactions have been observed to play a significant role in constructing three-dimensional supramolecular structures. In the case of this compound, similar weak hydrogen bonds, along with stronger N-H···N interactions, are expected to be crucial in determining the final assembled structure.
Theoretical studies on water-aniline complexes have provided insights into the hydrogen bonding capabilities of the amino group. These studies indicate that the nitrogen lone pair of the aniline moiety can act as a hydrogen bond acceptor, while the N-H bonds can act as hydrogen bond donors. This dual role allows for the formation of intricate hydrogen-bonded networks.
The interplay of these various non-covalent forces—π-π stacking, hydrogen bonding, and weaker C-H···π interactions—is what governs the molecular recognition and self-assembly processes. The specific geometry and electronic nature of this compound make it a versatile building block for the construction of novel supramolecular materials with potentially interesting photophysical or electronic properties.
Table 1: Potential Non-Covalent Interactions in this compound and their Stereochemical Implications
Exploration of Derivatives and Analogues of 3 E 2 Pyridin 4 Ylvinyl Phenyl Amine
Systematic Substitution Pattern Variations on the Phenyl Ring
The electronic nature of substituents on the phenyl ring of aniline (B41778) and its derivatives significantly influences the molecule's properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution, which in turn affects reactivity, basicity of the amino group, and photophysical characteristics.
In the context of analogues of {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, the introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), is expected to increase the electron density on the phenyl ring. This enhancement of electron density generally increases the basicity of the amine group. Conversely, the introduction of EWGs, such as nitro (-NO₂) or cyano (-CN), would decrease the electron density on the phenyl ring, thereby reducing the basicity of the amine. These electronic perturbations can also influence the planarity of the molecule and the energy levels of the frontier molecular orbitals, which has a direct impact on the absorption and emission spectra of these compounds. For instance, in related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing substituents like -NO₂ or -CN was found to have a notable effect on the molecule's binding energy in computational studies. mdpi.com
| Substituent Type | Example | Expected Effect on Phenyl Ring Electron Density | Expected Effect on Amine Basicity |
| Electron-Donating | -OCH₃, -CH₃ | Increase | Increase |
| Electron-Withdrawing | -NO₂, -CN | Decrease | Decrease |
This table provides a generalized summary of expected electronic effects based on established principles of physical organic chemistry.
The 4-amino isomer, {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, would have the amino group in direct conjugation with the pyridinylvinyl moiety through the phenyl ring. This extended π-conjugation is anticipated to lead to significant changes in the electronic absorption and emission spectra, likely resulting in red-shifted absorption and fluorescence maxima compared to the 3-amino isomer. This "push-pull" electronic character, with the amino group acting as an electron donor and the pyridine (B92270) ring as an electron acceptor, can enhance nonlinear optical properties. researchgate.net
In contrast, the 2-amino isomer, {2-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, would likely experience steric hindrance between the amine group and the vinyl bridge. This steric clash could force the phenyl ring out of planarity with the vinyl group, thereby disrupting π-conjugation and leading to blue-shifted absorption and emission spectra compared to the 3- and 4-isomers. The intramolecular hydrogen bonding between the amine and the vinyl group or pyridine nitrogen might also influence its conformation and properties. nih.gov
| Isomer | Amine Position | Expected Conjugation with Pyridinylvinyl Moiety | Anticipated Spectroscopic Shift (relative to 3-amino) |
| 2-amino | ortho | Disrupted due to steric hindrance | Blue-shift |
| 3-amino | meta | Interrupted | Reference |
| 4-amino | para | Extended | Red-shift |
This table outlines the expected effects of the amine group's position based on principles of molecular structure and conjugation.
Systematic Substitution Pattern Variations on the Pyridine Ring
In related systems, the position of the pyridyl nitrogen has been shown to not significantly alter the triplet ground-state spin multiplicities in biradicals, suggesting that the fundamental electronic nature of the pyridyl group as an electron-withdrawing entity is maintained across isomers. nih.gov However, the different nitrogen positions can lead to variations in the extinction coefficients of n-π* transitions in UV-vis spectroscopy. nih.gov
The introduction of further substituents on the pyridine ring provides another avenue for fine-tuning the properties of this compound derivatives. Both electron-donating and electron-withdrawing groups on the pyridine ring can modulate the electronic character of the nitrogen heterocycle.
Expansion to Related Heterocyclic Ring Systems
Replacing the pyridine or phenyl rings with other heterocyclic systems opens up a vast chemical space for new analogues with potentially novel properties.
Quinoline (B57606) Derivatives: The fusion of a benzene (B151609) ring to the pyridine moiety results in a quinoline ring system. Analogues such as {3-[(E)-2-quinolin-4-ylvinyl]phenyl}amine would possess a more extended π-system compared to their pyridine counterparts. The synthesis of such compounds can often be achieved through methods like the Skraup synthesis or the Friedländer synthesis, starting from appropriate aniline derivatives. nih.gov The increased conjugation in quinoline derivatives generally leads to bathochromic shifts in their absorption and emission spectra. The synthesis of various substituted quinolines has been reported, highlighting the versatility of this heterocyclic core in generating diverse molecular architectures. nih.govresearchgate.net
Thiophene (B33073) Derivatives: Thiophene is an electron-rich five-membered heterocycle. Replacing the pyridine ring with a thiophene ring would result in compounds like {3-[(E)-2-thien-2-ylvinyl]phenyl}amine. The synthesis of thienyl-substituted anilines has been accomplished through cross-coupling reactions such as the Suzuki-Miyaura process. mdpi.com The incorporation of the electron-rich thiophene ring in place of the electron-deficient pyridine ring would significantly alter the electronic properties of the molecule, likely shifting it from a "push-pull" type system to a more electron-rich architecture.
Furan (B31954) Derivatives: Furan is another electron-rich five-membered heterocycle. The synthesis of furan-containing analogues would similarly involve established synthetic methodologies for constructing vinyl linkages between aromatic and heteroaromatic rings. The properties of these furan-containing derivatives would be influenced by the electron-donating nature of the furan ring.
| Original Ring | Replacement Heterocycle | Expected Impact on π-System |
| Pyridine | Quinoline | Extended Conjugation |
| Pyridine | Thiophene | Introduction of Electron-Rich Moiety |
| Pyridine | Furan | Introduction of Electron-Rich Moiety |
This table summarizes the expected impact of replacing the pyridine ring with other common heterocyclic systems.
Benzimidazole (B57391) Analogues
Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a broad spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govarabjchem.org The synthesis of benzimidazole analogues from this compound would typically involve transforming the phenylamine portion into an o-phenylenediamine (B120857) structure, which can then undergo cyclocondensation.
The most common method for synthesizing the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, or with an aldehyde followed by oxidation. isca.in Another approach involves the reaction of o-phenylenediamine with aldehydes, which has been the subject of intensive interest and has led to the development of many novel synthetic methods. nih.gov
The resulting benzimidazole analogues, incorporating the styrylpyridine moiety, are investigated for a range of biological activities. The diverse pharmacological profiles of known benzimidazole derivatives suggest that these new analogues could be promising candidates for drug discovery. arabjchem.orgnih.gov For instance, various substituted benzimidazoles have shown potent activity as urease inhibitors, anticancer agents, and antiparasitic drugs. arabjchem.orgnih.govnih.gov Fusing the vinylpyridine-phenylamine structure with other heterocyclic systems, such as quinoline, can also yield conjugates with significant biological potential. ctppc.org
Table 1: Reported Biological Activities of Various Benzimidazole Derivatives
| Biological Activity | Description | Key Findings |
|---|---|---|
| Antimicrobial | Includes antibacterial and antifungal properties. isca.in | Derivatives have shown considerable activity against strains like S. typhi and C. albicans. nih.govisca.in Benzothiazole derivatives were generally more active than benzimidazole derivatives in some studies. nih.gov |
| Antiviral | Activity against various viruses, including HIV and hepatitis C. nih.gov | Compounds have been identified with significant anti-HIV activity, with some being more potent than the standard drug nevirapine. nih.gov |
| Anticancer | Cytotoxic activity against various human cancer cell lines. | Certain derivatives exhibited excellent activity against MCF-7 and HCT116 cell lines. nih.gov Some compounds were found to be more cytotoxic against A549 lung cancer cells than cisplatin (B142131) and doxorubicin. researchgate.net |
| Anti-inflammatory | Ability to reduce inflammation in preclinical models. | Synthesized compounds have demonstrated significant anti-inflammatory activity at various doses in rat models. arabjchem.org |
| Anthelmintic | Efficacy against parasitic worms. | Several benzimidazole-based drugs like albendazole (B1665689) and mebendazole (B1676124) are widely used as anthelmintics. arabjchem.org |
Quinazoline (B50416) Analogues
Quinazolines and their oxo-derivatives, quinazolinones, are another class of heterocyclic compounds with significant therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive activities. researchgate.netresearchgate.netnih.gov The synthesis of quinazoline analogues from this compound can be achieved through several established synthetic routes. A common method involves the reaction of an anthranilic acid derivative with an amine. researchgate.net The amino group of this compound can act as the nucleophile in reactions with 2-aminobenzonitriles or related compounds to form the fused pyrimidine (B1678525) ring of the quinazoline system. nih.gov
Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a prominent strategy in designing potent quinazoline derivatives. nih.govnih.gov Incorporating the this compound moiety into a quinazoline structure creates a hybrid compound with potential for dual or enhanced biological activity. researchgate.net Research has focused on synthesizing various substituted quinazolines and evaluating their pharmacological effects. For example, 2-styrylquinazolines have been noted for their potential to modify protein sulfhydryl groups and for their bacteriostatic and fungistatic actions. ptfarm.pl
Table 2: Examples and Activities of Substituted Quinazoline Derivatives
| Derivative Type | Synthetic Approach | Potential Biological Activity |
|---|---|---|
| 2,4-Disubstituted Quinazolines | Cyclocondensation of amides and aldehydes, followed by chlorination and substitution. nih.gov | P-glycoprotein inhibition, anticancer. nih.gov |
| Quinazolin-4(3H)-ones | Condensation of anthranilic acid with appropriate precursors. researchgate.netptfarm.pl | Antimicrobial, anti-inflammatory, antitumor. ptfarm.pl |
| Quinazoline-Triazole Hybrids | Multi-step synthesis involving the formation of the quinazoline core followed by attachment of a triazole moiety. dntb.gov.ua | Cytotoxic, potential anti-Alzheimer's disease agents. dntb.gov.ua |
| 3-Substituted Quinazolinones | Scaffold hopping approach using intramolecular hydrogen bond formation. dntb.gov.ua | Molluscicidal, cercaricidal. dntb.gov.ua |
Pyrimidine Analogues
The pyrimidine ring is a core component of nucleobases and a privileged scaffold in medicinal chemistry. gsconlinepress.com Its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. gsconlinepress.comnih.gov The synthesis of pyrimidine analogues incorporating the this compound structure can be accomplished via several synthetic pathways. A common method is the cyclization reaction between a compound containing an amine group and a 1,3-dicarbonyl compound or its equivalent. researchgate.net The primary amine of this compound can react with α,β-unsaturated ketones (chalcones) or other suitable precursors to form the pyrimidine ring. mdpi.com
The resulting pyrimidine derivatives are a subject of interest for their potential as targeted therapeutic agents. For example, 2-(phenylamino)pyrimidine derivatives have been investigated as EGFR inhibitors for cancer therapy. nih.gov The synthesis of pyrimidine-based compounds is an active area of research, with numerous reports on novel synthetic methods and the biological evaluation of the resulting analogues. nih.govjchemrev.com
Table 3: Synthetic Strategies and Applications of Pyrimidine Analogues
| Synthetic Method | Precursors | Target Analogues | Potential Applications |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinones | Anticancer, antimicrobial. jchemrev.com |
| Condensation with Chalcones | Chalcones, 6-amino-2-thiouracil | Pyrido[2,3-d]pyrimidines | Antioxidant, anticancer, anti-inflammatory. mdpi.com |
| Suzuki Coupling Reactions | Halogenated pyrimidines, boronic acids | Aryl-substituted pyrimidines | Broad medicinal chemistry applications. |
| Cycloaddition Reactions | N-methyl-N-(phenylethynyl)methanesulfonamide, benzonitrile (B105546) | 4-Aminopyrimidines | Bioactive molecules. researchgate.net |
Polymerization and Oligomerization of Vinylpyridine-Phenylamine Analogues
The presence of a vinyl group on the this compound monomer makes it a suitable candidate for the synthesis of polymers and oligomers. These materials are of interest due to their potential semiconducting, optical, and electronic properties, arising from the extended π-conjugation along the polymer backbone.
Synthesis and Characterization of Poly(this compound) and Related Polymers
The synthesis of Poly(this compound) can be approached through various polymerization techniques common for vinyl monomers. The choice of method influences the polymer's properties, such as molecular weight, polydispersity, and microstructure.
Potential Synthesis Methods:
Radical Polymerization: This is a common method for vinyl monomers, initiated by thermal or photochemical decomposition of an initiator to generate free radicals.
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization would allow for better control over the polymer architecture, leading to well-defined molecular weights and low polydispersity.
Oxidative Polymerization: The amine functionality could potentially allow for oxidative coupling to form a polyaniline-like structure, which would be highly conjugated.
Gilch Polymerization: This method is often used for synthesizing poly(p-phenylenevinylene) (PPV) derivatives and could be adapted for monomers with appropriate leaving groups. lnu.edu.cn
Characterization Techniques: The synthesized polymers would be characterized using a suite of analytical techniques to determine their structural, thermal, and electronic properties.
Table 4: Characterization Methods for Vinylpyridine-Phenylamine Polymers
| Technique | Information Obtained |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the polymer's chemical structure and tacticity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of functional groups and the successful polymerization by observing the disappearance of the vinyl C=C stretching band. |
| Gel Permeation Chromatography (GPC) | Determines the average molecular weight and polydispersity index (PDI) of the polymer. |
| UV-Visible Spectroscopy | Investigates the electronic absorption properties and determines the optical bandgap of the conjugated polymer. |
| Photoluminescence (PL) Spectroscopy | Measures the emission properties, which are crucial for applications in organic light-emitting diodes (OLEDs). |
| Cyclic Voltammetry (CV) | Determines the electrochemical properties, including oxidation and reduction potentials, and estimates the HOMO/LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
Oligomeric Structures and Extended Conjugated Macromolecules
Oligomers, which are short-chain polymers, are often synthesized to serve as model compounds for their high-molecular-weight polymer analogues. They provide a means to systematically study the evolution of electronic and optical properties as a function of conjugation length. The synthesis of oligomers of this compound can be achieved by carefully controlling the reaction conditions, such as the monomer-to-initiator ratio in living polymerization methods or by using step-growth synthesis approaches with end-capping agents.
Furthermore, the this compound monomer can be incorporated into more complex, extended conjugated macromolecules through copolymerization. By reacting it with other comonomers, a wide range of random or block copolymers can be synthesized. This strategy allows for the fine-tuning of the resulting material's properties. For example, copolymerization with electron-donating or electron-withdrawing monomers can modulate the polymer's bandgap, solubility, and charge-transport characteristics, tailoring them for specific applications in organic electronics such as solar cells, transistors, and sensors.
Advanced Research Applications of 3 E 2 Pyridin 4 Ylvinyl Phenyl Amine and Its Derivatives
Applications in Supramolecular Chemistry and Engineered Assemblies
The non-linear, or "V-shaped," geometry of the {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine scaffold, coupled with its hydrogen bonding and coordination capabilities, makes it an excellent candidate for the construction of complex supramolecular structures.
The pyridyl nitrogen and the amine group in this compound and its derivatives serve as excellent coordination sites for metal ions, enabling their use as organic linkers in the formation of Metal-Organic Frameworks (MOFs) and coordination polymers. chemrxiv.orgfrontiersin.orgmdpi.com The bent nature of the ligand is particularly interesting for generating intricate and high-dimensional network topologies. chemrxiv.org
Derivatives of this compound, especially those functionalized with carboxylic acids, can act as multidentate linkers. For instance, the combination of pyridyl and carboxylate functionalities allows for the construction of robust frameworks with diverse structural motifs. Research on related amino-functionalized carboxylate ligands has demonstrated their utility in creating novel MOFs with interesting properties. mdpi.com The presence of the amino group not only provides an additional coordination site but can also be used to tune the electronic properties of the resulting framework and introduce specific functionalities within the pores. rsc.org
Table 1: Examples of MOFs constructed from related V-shaped pyridyl-amino ligands
| Ligand | Metal Ion | Resulting Framework Topology | Potential Application | Reference |
|---|---|---|---|---|
| Tri(4-pyridylphenyl)amine (TPPA) | Cd(II) | 4-fold interpenetrating 3D polyrotaxane framework | Luminescence | researchgate.net |
| 1H-pyrazolo[3,4-b]pyridin-3-amine | Zn(II) | 2D and 3D supramolecular coordination polymers | Photoluminescence | chemrxiv.org |
The electron-rich phenylamine portion and the electron-deficient pyridine (B92270) ring, connected by a vinyl bridge, create a molecule with distinct regions of electron density, making it suitable for host-guest interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor. These features, combined with potential π-π stacking interactions involving the aromatic rings and the vinyl bridge, allow for the selective binding of small molecules and ions. rsc.org
While specific host-guest studies on this compound are not extensively reported, the principles of supramolecular chemistry suggest its potential. For example, cucurbiturils have been shown to form stable complexes with styrylpyridine derivatives, where the aromatic portions are encapsulated within the macrocycle's cavity. researchgate.net This interaction can be used to control the photochemical behavior of the guest molecule. rsc.org Similarly, the amine functionality could interact with acidic guests, while the pyridine end could bind to metal ions or other complementary species. This dual functionality opens up possibilities for creating sophisticated molecular recognition systems.
Integration into Advanced Materials Science
The electronic and photophysical properties of this compound and its derivatives make them highly attractive for incorporation into a range of advanced materials.
The structure of this compound is characteristic of a donor-π-acceptor (D-π-A) chromophore, where the amino group acts as the electron donor, the phenyl-vinyl bridge as the π-conjugated system, and the pyridine ring as the electron acceptor. This electronic structure is highly desirable for applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).
In the context of OLEDs , D-π-A molecules are often used as emitters. The intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation can lead to strong fluorescence with tunable emission colors. By modifying the substituents on the phenylamine or pyridine rings, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be fine-tuned, thereby altering the emission wavelength. Carbazole derivatives with similar substituted structures are widely used in OLEDs due to their excellent charge transport and electroluminescent properties. nih.gov
For DSSCs , the D-π-A architecture is fundamental for efficient light harvesting and electron injection. researchgate.netnih.govmdpi.com The amine donor group provides the electrons upon photoexcitation, the conjugated bridge facilitates charge separation, and the pyridine ring can act as an anchoring group to bind the dye to the semiconductor surface (e.g., TiO2). The use of a pyridine ring as an anchoring group has been shown to result in high short-circuit photocurrent density and conversion efficiencies in DSSCs. researchgate.net
Table 2: Performance of Representative D-π-A Dyes with Pyridyl Anchors in DSSCs
| Dye Structure | Voc (mV) | Jsc (mA cm-2) | Fill Factor (ff) | Efficiency (η%) | Reference |
|---|---|---|---|---|---|
| Thiophenyl bridged triarylamine-donor with phenylpyridyl anchor | 97 | 3.04 | 0.36 | 0.097 | nih.gov |
The presence of the basic pyridine nitrogen atom makes this compound and its derivatives inherently pH-responsive. researchgate.net In acidic conditions, the pyridine nitrogen can be protonated, leading to a change in the electronic structure and, consequently, the optical properties of the molecule. This property can be exploited in the design of pH sensors and smart materials. researchgate.net
When incorporated as a side chain into a polymer, this moiety can impart pH-responsive behavior to the entire macromolecule. nih.gov At low pH, protonation of the pyridine units would lead to electrostatic repulsion between the polymer chains, causing the polymer to swell or dissolve in aqueous media. At neutral or basic pH, the pyridine remains neutral, and the polymer may be more hydrophobic and collapse. This reversible swelling/collapsing behavior can be utilized for the controlled release of encapsulated molecules, making these materials promising for drug delivery applications. mdpi.com
The pyridine and amine functionalities in this compound provide potential coordination sites for metal ions, suggesting its application as a ligand in catalysis. nih.govresearchgate.net Metal complexes of pyridyl-amine ligands have been investigated as catalysts in a variety of organic transformations. For example, Pd(II) complexes with pyridine ligands have shown high efficiency as precatalysts in cross-coupling reactions like Suzuki-Miyaura and Heck reactions. nih.gov Iron(II) complexes of (pyridyl)imine ligands have been evaluated as catalysts for the transfer hydrogenation of ketones. mdpi.comresearchgate.net
Furthermore, this compound can be immobilized onto a solid support, such as silica (B1680970) or a polymer resin, to create a supported catalytic system. nih.gov This approach combines the catalytic activity of the metal complex with the advantages of heterogeneous catalysis, such as easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling. The amino group can be used for covalent attachment to the support, while the pyridine moiety coordinates to the catalytically active metal center.
Chemo/Biosensor Development (e.g., for Metal Ion Detection)
The development of fluorescent and colorimetric chemosensors for the detection of metal ions is a critical area of research due to the environmental and biological impact of these ions. mdpi.com Molecules containing pyridine moieties are frequently employed as chelating agents and fluorophores in the design of these sensors. mdpi.com Derivatives of this compound are well-suited for this purpose, as the nitrogen atom of the pyridine ring and the amine group can act as binding sites for metal ions. mdpi.comnih.gov
The interaction between the sensor molecule and a metal ion can lead to significant changes in its photophysical properties, such as fluorescence quenching or enhancement, which forms the basis of detection. nih.govresearchgate.net This response is often highly selective for specific metal ions, allowing for their detection even in the presence of other competing ions. acs.org For instance, the coordination of a metal ion can restrict the photoinduced electron transfer (PET) process from the amine donor to the fluorophore, resulting in chelation-enhanced fluorescence (CHEF). nih.gov Conversely, the presence of paramagnetic metal ions can cause fluorescence quenching. researchgate.netresearchgate.net
Research has demonstrated the efficacy of pyridine-based ligands in detecting a range of metal ions. For example, a 3-phenyl pyridyl-styryl-pyrazole derivative has been shown to be a highly selective "turn-off" fluorescent sensor for mercury ions (Hg²⁺) with a low limit of detection. acs.org Similarly, pyridine-phenolic compounds have been developed as "switch-on" fluorescent ligands for the detection of beryllium ions in aqueous solutions. lanl.govresearchgate.net The versatility of these systems allows for the fine-tuning of selectivity and sensitivity through structural modifications.
Table 1: Examples of Pyridine-Based Chemosensors for Metal Ion Detection
| Sensor Type | Target Ion(s) | Detection Principle | Reference |
|---|---|---|---|
| Pyridine-2,6-dicarboxamide derivative | Pb²⁺ | Fluorescence Changes | mdpi.com |
| 2-Amino-3-cyanopyridine derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Differential Fluorescence Response | mdpi.com |
| 1-(2-Pyridyl)-4-styrylpyrazole | Hg²⁺ | "Turn-off" Fluorescence | acs.org |
| 2-(2'-hydroxyphenyl)pyridine | Be²⁺ | "Switch-on" Fluorescence | researchgate.net |
| Porphyrin with Pyridyl Groups | Hg²⁺, Pb²⁺, Cu²⁺, Cd²⁺ | UV-vis Spectroscopy Changes | nih.gov |
Utility as a Versatile Synthetic Intermediate in Organic Synthesis
The molecular framework of this compound provides multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules. The primary amine group, the electron-rich aromatic ring, and the reactive vinyl bridge can all participate in a variety of organic reactions.
Quinolines and their fused heterocyclic analogues are prevalent scaffolds in medicinal chemistry and materials science. The structure of this compound contains the essential atoms required for the construction of quinoline (B57606) ring systems. Various synthetic strategies can be envisioned to utilize this compound as a precursor. For instance, acid-promoted intramolecular cyclization reactions are a known method for synthesizing 1,2,3,4-tetrahydroquinolines from suitable precursors. researchgate.net
Furthermore, established methodologies for synthesizing fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, often involve the cyclization of functionalized pyridine precursors. nih.gov The amine group of this compound can be readily transformed into other functional groups, such as hydrazines or ureas, which can then undergo cyclization reactions to form fused heterocyclic systems. nih.govnih.govresearchgate.net For example, the reaction with reagents like ethyl acetoacetate (B1235776) or malononitrile (B47326) can lead to the formation of fused pyridopyrimidine or naphthyridine derivatives, respectively. nih.gov The synthesis of pyrano[3,2-c]quinolines has also been achieved from 4-hydroxy-2-quinolones, demonstrating the versatility of quinoline-based precursors in creating complex fused systems. researchgate.net
Beyond the synthesis of fused heterocycles, this compound serves as a valuable building block for constructing larger and more intricate molecular architectures and scaffolds. The concept of using enantiomeric scaffolds provides a structured approach to the synthesis of complex molecules with controlled stereochemistry. nih.gov Pyridinyl-containing organometallic complexes have been utilized as versatile scaffolds for the enantiocontrolled synthesis of a diverse range of heterocyclic systems. nih.gov
The distinct electronic and structural properties of the pyridine and aniline (B41778) moieties within the molecule make it an attractive component for designing molecules with specific functions, such as templates for drug design. For example, molecules incorporating a pyridin-yl-pyrimidin-amine framework have been synthesized and investigated for their potential as inhibitors of chronic myeloid leukemia. nih.gov The ability to functionalize both the pyridine and phenyl rings allows for the systematic modification of the molecule's properties and its incorporation into larger, supramolecular structures. The synthesis of such complex molecules often relies on coupling reactions that can be performed on the aromatic rings or by leveraging the reactivity of the amine group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
